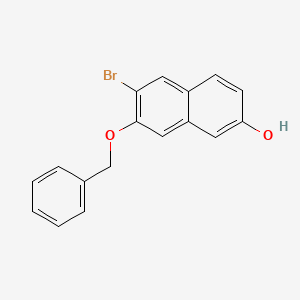
2-(Benzyloxy)-3-bromo-7-naphthol
Overview
Description
2-(Benzyloxy)-3-bromo-7-naphthol (2-Bromo-7-naphthoxybenzyl alcohol) is an organic compound that is widely used in the field of organic synthesis and medicinal chemistry. It is a versatile intermediate for the synthesis of various compounds, including pharmaceuticals and other biologically active compounds. It is also used in the synthesis of heterocyclic compounds and other organic molecules. The compound has been extensively studied for its biochemical and physiological effects, and its potential applications in medicinal chemistry and drug discovery.
Scientific Research Applications
Organic Synthesis
2-(Benzyloxy)-3-bromo-7-naphthol and related compounds have been utilized in various organic synthesis processes. For instance, 2-naphthol and 7-bromo-2-naphthol have been employed as organic photoacids in the synthesis of benzyl sulfides and polycyclic amines via acid-catalyzed condensation reactions (Strada et al., 2019). Moreover, the reaction of 2-bromo-1-naphthol with arylacetonitriles and LiTMP has facilitated the synthesis of rearranged 3-benzyl-1-hydroxynaphthalene-2-carbonitriles, demonstrating a tandem addition–rearrangement pathway (Tandel et al., 2000).
Catalysis and Reaction Mechanisms
In the realm of catalysis, these compounds have been implicated in various reaction mechanisms. For example, the photocatalytic protonation of a silylenol ether using 7-bromo-2-naphthol as an excited-state proton transfer (ESPT) catalyst has been demonstrated, highlighting the catalyst's increased acidity in the excited state and its significant role in the reaction cycle (Das et al., 2016). Additionally, solvent-dependent chemoselectivity in the ruthenium-catalyzed cyclization of iodoalkyne-epoxide functionalities has been observed, suggesting a solution equilibrium between ruthenium-pi-iodoalkyne and ruthenium-2-iodovinylidene intermediates (Lin et al., 2005).
Photocatalysis and Light-Induced Reactions
Photocatalysis is another domain where 2-(Benzyloxy)-3-bromo-7-naphthol and its analogs have shown utility. The light-induced hetero-Diels-Alder cycloaddition, utilizing 2-Napthoquinone-3-methides generated from 3-(hydroxymethyl)-2-naphthol, showcases a rapid and selective photoclick reaction in an aqueous solution. This reaction is notable for its spatial control and the formation of either a permanent or hydrolytically labile linkage (Arumugam & Popik, 2011).
Medicinal Chemistry and Antimicrobial Studies
The compounds derived from 2-(Benzyloxy)-3-bromo-7-naphthol have also been explored in medicinal chemistry. The synthesis of 2-aryloxy-2,3-dihydro-3-(4′-bromophenyl)-1H-naphth[1,2-e][1,3,2]-oxazaphosphorin 2-oxides/sulfides has been achieved, and these compounds have exhibited significant antimicrobial activity against various bacteria and fungi, highlighting their potential in drug development and antibacterial research (Srinivasulu et al., 2000).
properties
IUPAC Name |
6-bromo-7-phenylmethoxynaphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrO2/c18-16-9-13-6-7-15(19)8-14(13)10-17(16)20-11-12-4-2-1-3-5-12/h1-10,19H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHRCPQNCRQLBGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C3C=CC(=CC3=C2)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)-3-bromo-7-naphthol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




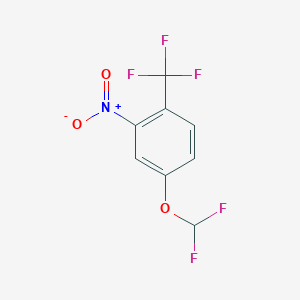
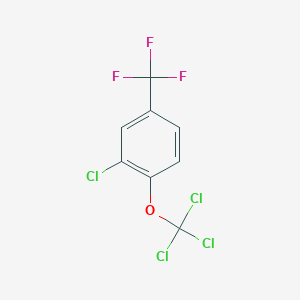
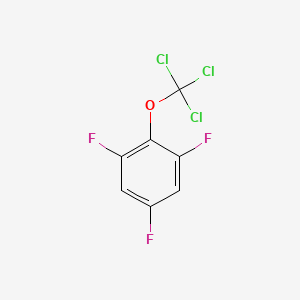
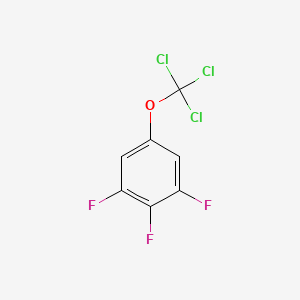


![1-Chloro-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene](/img/structure/B1404609.png)
![5-(Chloromethyl)-6-methylimidazo[2,1-b][1,3]thiazole hydrochloride](/img/structure/B1404612.png)
![N-(4-{[(1-Tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B1404613.png)
![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-furamide hydrochloride](/img/structure/B1404614.png)
![6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1404615.png)
![N-(3-allyl-2-imino-2,3-dihydrobenzo[d]thiazol-6-yl)acetamide hydrobromide](/img/structure/B1404616.png)
